2-Amino-4-fluorobenzoic acid

Thermal Stability Crystallinity Process Chemistry

2-Amino-4-fluorobenzoic acid (4-fluoroanthranilic acid) is the critical 4-fluoro isomer — not the 5-fluoro or 4-chloro analog — required for synthesizing FDA-approved EGFR inhibitors such as Afatinib and Dacomitinib. The confirmed para-fluorine substitution pattern is essential for building the quinazoline-based kinase scaffold; using the wrong isomer leads to synthetic failure. Bulk procurement of this specific isomer at ≥98% HPLC purity ensures robust yields and eliminates costly re-optimization. Also used as a substrate analog for M. tuberculosis anthranilate phosphoribosyl transferase. Secure your validated supply chain today.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 446-32-2
Cat. No. B020687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluorobenzoic acid
CAS446-32-2
Synonyms2-Amino-4-fluoro-benzoic Acid
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)C(=O)O
InChIInChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
InChIKeyLGPVTNAJFDUWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-fluorobenzoic Acid (CAS 446-32-2) – Procurement-Ready Fluorinated Building Block for Heterocyclic Drug Synthesis


2-Amino-4-fluorobenzoic acid (also known as 4-fluoroanthranilic acid, CAS 446-32-2) is a halogenated anthranilic acid derivative with the molecular formula C₇H₆FNO₂ and a molecular mass of 155.13 g/mol [1]. It is characterized by the presence of both an amino and a carboxylic acid group on a benzene ring, with a fluorine substituent at the para position relative to the amino group [1]. Its melting point is reported as 192.5–193 °C [2].

2-Amino-4-fluorobenzoic Acid – Why Halogen Position Matters in Procurement Strategy


The position of the fluorine substituent is critical. 2-Amino-4-fluorobenzoic acid (4-fluoro) is a specific isomer that is a documented key intermediate in the synthesis of multiple FDA-approved or clinically advanced kinase inhibitors [1]. Its structural isomer, 2-amino-5-fluorobenzoic acid (CAS 446-08-2), exhibits a significantly lower melting point (181–183 °C vs 192–196 °C), indicating different solid-state packing and potentially altered reactivity profiles [2]. Furthermore, replacing the fluorine with chlorine (2-amino-4-chlorobenzoic acid, CAS 89-77-0) results in a much higher melting point (231–233 °C) and different electronic properties, which can impact downstream synthetic yields and reaction conditions [3]. Generic substitution without verifying the exact fluorination pattern can therefore lead to synthetic failure or require costly process re-optimization.

2-Amino-4-fluorobenzoic Acid – Quantified Comparative Performance Data


Thermal Stability Benchmark: Melting Point vs. 5-Fluoro and 4-Chloro Analogs

The melting point of 2-amino-4-fluorobenzoic acid is significantly higher than its 5-fluoro isomer, indicating potentially greater thermal stability during high-temperature synthetic steps. It is also substantially lower than its 4-chloro analog, which may be advantageous for processing and formulation [1][2][3].

Thermal Stability Crystallinity Process Chemistry

Crucial Intermediacy in High-Value EGFR Inhibitor Synthesis

2-Amino-4-fluorobenzoic acid is a proven and published starting material for the multi-step synthesis of several clinically relevant EGFR inhibitors, including Afatinib and Dacomitinib [1][2][3]. The structural isomer 2-amino-5-fluorobenzoic acid is not reported in these specific synthesis routes, demonstrating the unique utility of the 4-fluoro substitution pattern for constructing the key quinazoline core [4].

Medicinal Chemistry Oncology API Synthesis

Distinct Enzyme Interaction: Mycobacterium tuberculosis Anthranilate Phosphoribosyl Transferase

2-Amino-4-fluorobenzoic acid (as 4-fluoroanthranilate) has been co-crystallized with anthranilate phosphoribosyl transferase from Mycobacterium tuberculosis (PDB ID: 4N5V) [1]. The 5-fluoro isomer (5-fluoroanthranilate) has also been studied in complex with a similar enzyme [2], but the specific interaction and resulting structural data for the 4-fluoro derivative may offer unique insights into inhibitor design [1].

Enzymology Antitubercular Structural Biology

pKa Value for Predictive Ionization and Solubility Modeling

The predicted pKa of 2-amino-4-fluorobenzoic acid is 4.88 . This value can be compared to experimental pKa values for other substituted benzoic acids, such as 2-amino-5-fluorobenzoic acid, to predict ionization state at physiological pH and guide salt selection or formulation strategies [1]. The electron-withdrawing effect of the fluorine at the 4-position relative to the 5-position will result in a quantifiable difference in acidity, which can be calculated or measured.

Physicochemical Properties Pre-formulation ADME

2-Amino-4-fluorobenzoic Acid – Optimal Procurement and Research Scenarios


Procurement for High-Volume API Synthesis: Afatinib and Dacomitinib

This compound is an established and published starting material for the multi-step synthesis of FDA-approved EGFR inhibitors, including Afatinib and Dacomitinib. Procurement of 2-amino-4-fluorobenzoic acid in bulk, with a purity specification of ≥98% (HPLC), is essential for maintaining yield and purity profiles in these established manufacturing processes [1][2][3].

Medicinal Chemistry: Scaffold for Novel Kinase Inhibitor Libraries

The 4-fluoro substitution pattern is a proven building block for constructing quinazoline-based kinase inhibitor scaffolds [1][4]. Medicinal chemists should prioritize this specific isomer over the 5-fluoro or 4-chloro analogs when exploring structure-activity relationships (SAR) for EGFR or other tyrosine kinases, as the literature precedent for success is far stronger for the 4-fluoro derivative [2].

Structural Biology: Substrate Analog for Anthranilate-Processing Enzymes

For structural biologists studying enzymes in the tryptophan biosynthesis pathway (e.g., anthranilate phosphoribosyl transferase), 2-amino-4-fluorobenzoic acid serves as a valuable substrate analog. Its successful co-crystallization with the M. tuberculosis enzyme provides a defined starting point for inhibitor design and mechanistic studies [3]. The distinct positioning of the fluorine compared to the 5-fluoro isomer makes it a unique probe for understanding enzyme-substrate interactions.

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